molecular formula C20H19FO3 B5871599 7-[(4-FLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

7-[(4-FLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B5871599
M. Wt: 326.4 g/mol
InChI Key: UVEMMMGUHPOPEG-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 8-methyl-4-propyl-2H-chromen-2-one, and suitable reagents for the methoxylation reaction.

    Methoxylation Reaction: The key step involves the methoxylation of 4-fluorophenol using a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.

    Coupling Reaction: The methoxylated intermediate is then coupled with 8-methyl-4-propyl-2H-chromen-2-one using a coupling reagent, such as a palladium catalyst, under appropriate reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-[(4-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one: A structurally similar compound with different substituents.

    Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine: Another compound with a fluorophenyl and methoxy group.

Uniqueness

7-[(4-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEMMMGUHPOPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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